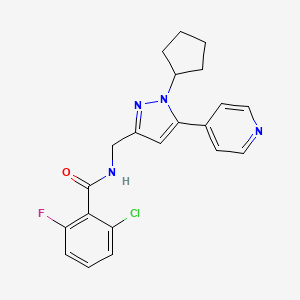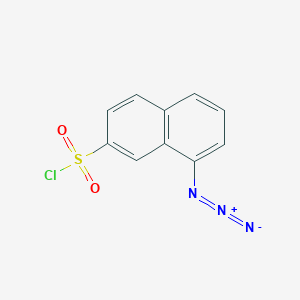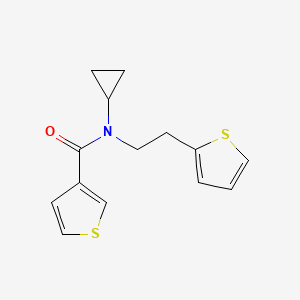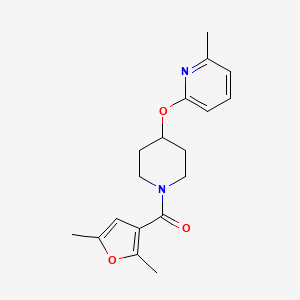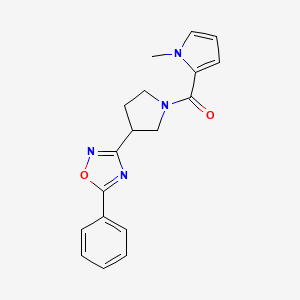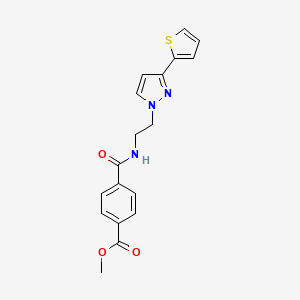
methyl 4-((2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is a complex organic compound that finds relevance in various fields of science and industry due to its unique structural features. This compound features a pyrazole ring attached to a thiophene group and further linked to a benzoate ester, making it an interesting subject for chemical and pharmacological studies.
Mechanism of Action
Target of Action
Thiophene-based compounds have been reported to exhibit a wide range of pharmacological properties . For instance, suprofen, a 2-substituted thiophene compound, is known as a nonsteroidal anti-inflammatory drug .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a variety of effects .
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of biochemical pathways, contributing to their diverse pharmacological effects .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate typically involves multiple reaction steps:
Pyrazole Formation: : The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting 3-(thiophen-2-yl)hydrazine with ethyl acetoacetate under acidic or basic conditions.
Carbamoylation: : Next, the pyrazole compound undergoes carbamoylation. This involves the reaction of the pyrazole with ethyl chloroformate in the presence of a base, such as triethylamine, to yield the carbamoyl derivative.
Benzoate Ester Formation: : The final step involves esterification. This carbamoyl derivative is then reacted with methyl 4-carboxybenzoate in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure maximum yield and purity. This may involve the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate undergoes several types of chemical reactions, including:
Oxidation: : It can undergo oxidation reactions at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: : The compound can be reduced at the pyrazole ring to form hydropyrazole derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions of the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: : Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: : Substitution reactions might involve reagents like halogens, organolithium compounds, or Grignard reagents.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Hydropyrazoles.
Substitution: : Halogenated or alkylated derivatives.
Scientific Research Applications
Methyl 4-((2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate has several scientific research applications:
Chemistry: : Used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology: : It can serve as a probe or inhibitor in enzymatic studies due to its interaction with specific biological targets.
Medicine: : Potential use in drug discovery and development, particularly in targeting specific pathways involved in diseases.
Industry: : Utilized in material science for the development of new materials with desirable properties.
Comparison with Similar Compounds
Methyl 4-((2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate can be compared with other compounds like:
Methyl 4-((2-(1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate: : Lacks the thiophene ring, leading to different chemical and biological properties.
Methyl 4-((2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)carbamoyl)benzoate: : The presence of a methyl group instead of an ethyl group results in variations in reactivity and application.
4-((2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoic acid: : The absence of the methyl ester group alters its solubility and reactivity.
Each of these compounds showcases distinct features that can be advantageous or limiting depending on the intended application.
Hope this gives you a comprehensive view of this compound!
Properties
IUPAC Name |
methyl 4-[2-(3-thiophen-2-ylpyrazol-1-yl)ethylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-24-18(23)14-6-4-13(5-7-14)17(22)19-9-11-21-10-8-15(20-21)16-3-2-12-25-16/h2-8,10,12H,9,11H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVDUBCEJVULGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
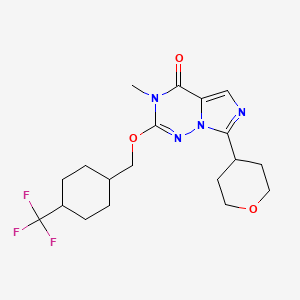
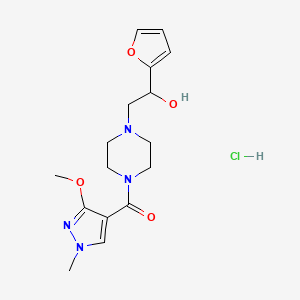

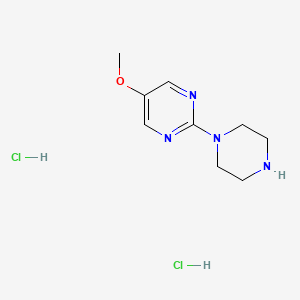
![3-(4-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2406178.png)
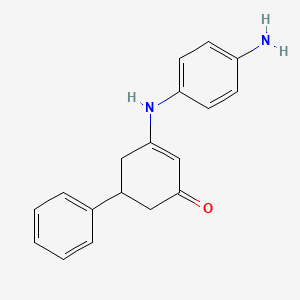
![(Z)-methyl 2-(6-fluoro-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2406182.png)
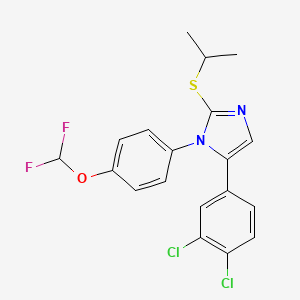
![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]acetic acid](/img/structure/B2406185.png)
